
3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid is an organic compound with a unique structure that combines a methanesulfonyl group and a methoxycarbonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid typically involves the introduction of the methanesulfonyl and methoxycarbonyl groups onto a benzoic acid derivative. One common method involves the sulfonation of 3-methoxycarbonylbenzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methanesulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxycarbonyl group can be oxidized to form carboxylic acids.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of 3-carboxy-5-(methoxycarbonyl)benzoic acid.
Reduction: Formation of 3-thiol-5-(methoxycarbonyl)benzoic acid.
Substitution: Formation of 3-methanesulfonyl-5-(methoxycarbonyl)-2-nitrobenzoic acid or 3-methanesulfonyl-5-(methoxycarbonyl)-2-bromobenzoic acid.
Scientific Research Applications
3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The methoxycarbonyl group can also influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-Methoxycarbonyl-5-methylbenzoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
3-Benzyloxy-5-(methoxycarbonyl)benzoic acid: Contains a benzyloxy group instead of a methanesulfonyl group.
Uniqueness
3-Methanesulfonyl-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both methanesulfonyl and methoxycarbonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C10H10O6S |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
3-methoxycarbonyl-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C10H10O6S/c1-16-10(13)7-3-6(9(11)12)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H,11,12) |
InChI Key |
KEAJHLOFWTXKRR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


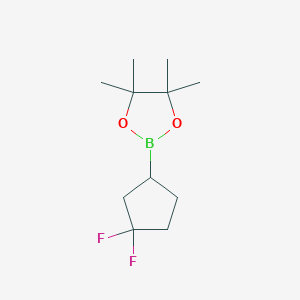
![2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid](/img/structure/B13468413.png)

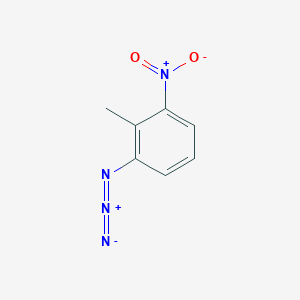

![rac-(1R,2R,5S)-5-aminobicyclo[3.2.0]heptan-2-ol hydrochloride](/img/structure/B13468441.png)
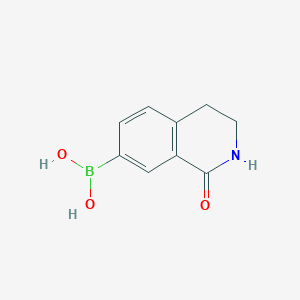
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride](/img/structure/B13468457.png)
![Tert-butyl 3-iodo-4,5,11-triazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene-11-carboxylate](/img/structure/B13468466.png)
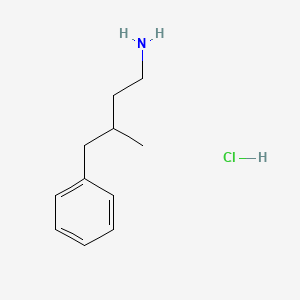
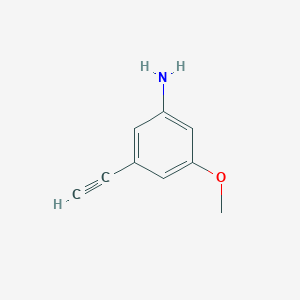
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13468491.png)

![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
